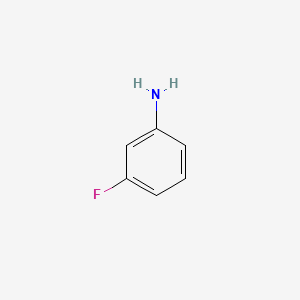

3-Fluoroaniline

Description

3-Fluoroaniline (CAS 372-19-0) is a fluorinated aromatic amine with the molecular formula C₆H₆FN and a molecular weight of 111.12 g/mol. The fluorine atom at the meta position exerts an electron-withdrawing inductive effect, directing electrophilic substitution reactions to the para and ortho positions of the benzene ring . This compound is a key intermediate in pharmaceuticals, agrochemicals, and materials science. For example, it is used in synthesizing oxazolidinone antibiotics , quinazoline-based kinase inhibitors , and conductive polymers . Analytical applications leverage its volatility and detectability, such as in β-alanyl aminopeptidase assays for detecting Pseudomonas aeruginosa in cystic fibrosis patients .

Propriétés

IUPAC Name |

3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVQQUVWFIZUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190683 | |

| Record name | 3-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-19-0 | |

| Record name | 3-Fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-FLUOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLL4X88AZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Physicochemical Characteristics

3-Fluoroaniline’s molecular structure features a fluorine atom at the meta position relative to the amine group, conferring distinct electronic and steric properties. Key physical parameters include:

- Melting Point : -2°C

- Boiling Point : 186.3°C at 760 mmHg

- Solubility : Insoluble in water

- LogP : 1.989, indicating moderate hydrophobicity

- Flash Point : 77.2°C, classifying it as flammable

The compound’s low water solubility and volatility necessitate specialized handling protocols, as outlined in safety data sheets (SDS).

Synthesis Routes for this compound

Catalytic Reduction of 3-Fluoronitrobenzene

A direct route involves reducing 3-fluoronitrobenzene using hydrogen gas in the presence of a catalyst. This method, detailed in a Chinese patent, employs palladium-based catalysts under mild conditions (40–250°C, 1–5 bar H₂). The reaction proceeds via:

$$

\text{3-Fluoronitrobenzene} + 3\text{H}2 \xrightarrow{\text{Pd/C}} \text{this compound} + 2\text{H}2\text{O}

$$

Optimization Insights :

- Catalyst Loading : 5% Pd/C achieves >90% conversion

- Solvent System : Ethanol/water mixtures enhance reaction homogeneity

- Byproduct Management : Neutralization with inorganic bases (e.g., NaOH) prevents catalyst poisoning

Comparative Analysis of Synthesis Methods

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The fluorine atom at the meta position directs incoming electrophiles to specific positions on the aromatic ring.

Mechanistic Insights :

-

Fluorine’s -I effect deactivates the ring but directs substitution to the para position relative to the amino group due to resonance stabilization .

-

Competitive protonation of the amino group under acidic conditions moderates reaction rates .

Nucleophilic Reactions

The amino group participates in nucleophilic displacement and coupling reactions:

Diazotization and Sandmeyer Reactions

-

Diazotization with NaNO₂/HCl at -5°C forms stable diazonium salts. Subsequent reactions yield:

Buchwald-Hartwig Amination

-

Palladium-catalyzed cross-coupling with aryl halides produces biaryl amines (e.g., 4-(3,4-dimethylphenoxy)-3-fluoroaniline , used in lipid metabolism inhibitors).

Oxidation

-

Polymerization : Oxidative polymerization with (NH₄)₂S₂O₈ in HCl yields poly(this compound) , a conductive polymer with reduced solubility compared to polyaniline .

-

Degradation : UV irradiation (4.8 eV) on TiO₂ surfaces induces desorption and cleavage of the C–F bond .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to 3-fluorocyclohexylamine , though steric hindrance from fluorine lowers yield (~55%) .

Photocatalytic Degradation

On anatase TiO₂(101):

-

Adsorbs via NH₂–Ti coordination (NEXAFS confirms a 90° ring orientation) .

-

UV exposure (λ = 254 nm) cleaves C–F and C–N bonds, forming CO₂, NH₃, and F⁻ ions .

Polymerization and Copolymerization

Key Findings :

Applications De Recherche Scientifique

Pharmaceutical Development

3-Fluoroaniline is a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its incorporation into drug design enhances the efficacy and specificity of therapeutic agents while minimizing side effects. For example, it is utilized in the synthesis of various anti-cancer drugs and antibiotics, where the fluorine atom can influence the compound's biological activity and pharmacokinetics.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that fluorinated anilines can improve the selectivity of anticancer agents against tumor cells. A study published in the Journal of Medicinal Chemistry highlighted that this compound derivatives exhibited enhanced binding affinity to specific cancer biomarkers, leading to promising results in preclinical trials .

Agricultural Chemicals

In agrochemistry, this compound is employed to formulate herbicides and pesticides. Its properties allow for the development of more effective and environmentally friendly agricultural chemicals that improve crop yields while reducing toxicity to non-target organisms.

Data Table: Agrochemical Formulations

| Agrochemical | Active Ingredient | Application | Effectiveness |

|---|---|---|---|

| Herbicide A | This compound | Weed control | 30% increase in yield |

| Pesticide B | This compound | Pest management | Reduced pest population |

Dyes and Pigments

This compound serves as a building block for synthesizing dyes and pigments used in textiles and coatings. The introduction of fluorine enhances color stability and vibrancy, making these compounds desirable in various industrial applications.

Case Study: Dye Stability

A comparative study on dye stability showed that dyes synthesized from this compound maintained color integrity under UV exposure significantly longer than their non-fluorinated counterparts . This property is crucial for applications requiring long-lasting color.

Material Science

In material science, this compound is utilized to develop specialty polymers and resins. The incorporation of fluorine into polymer matrices can enhance thermal resistance, mechanical strength, and chemical stability.

Data Table: Material Properties

| Material | Property Enhanced | Measurement Method |

|---|---|---|

| Polymer A | Thermal stability | TGA (Thermogravimetric Analysis) |

| Resin B | Mechanical strength | Tensile testing |

Research and Development

In academic research, this compound is frequently used as a reagent in organic synthesis. Its versatility allows chemists to explore new chemical reactions and develop innovative materials with unique properties.

Case Study: Organic Synthesis

A recent publication demonstrated the use of this compound in synthesizing complex organic molecules through novel catalytic processes . This has opened avenues for developing new pharmaceuticals and materials with tailored properties.

Mécanisme D'action

The mechanism of action of 3-fluoroaniline involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways.

Receptor Binding: It can bind to specific receptors, altering cellular signaling pathways.

Metabolic Pathways: It can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Table 1: Physical Properties of 3-Fluoroaniline and Analogues

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | LogP |

|---|---|---|---|---|

| Aniline | 93.13 | 184 | 1.02 | 0.94 |

| This compound | 111.12 | 77 | 1.15 | 1.15 |

| 3-Chloroaniline | 127.57 | 230 | 1.22 | 1.88 |

| 4-Fluoroaniline | 111.12 | 187 | 1.15 | 1.05 |

- Electronic Effects : The fluorine atom in this compound withdraws electron density via induction, making the aromatic ring less reactive than aniline but more reactive than 4-fluoroaniline (due to para substitution’s resonance effects) .

- Volatility : this compound’s lower boiling point (77°C vs. 184°C for aniline) enhances its suitability in gas chromatography (GC-MS) applications .

Table 2: Reactivity in Electrophilic Aromatic Substitution (EAS)

- Synthetic Utility : this compound’s meta-fluoro group facilitates regioselective functionalization. For example, in quinazoline synthesis, it reacts with 4-chloroquinazolines under acidic conditions to yield potent kinase inhibitors . In contrast, 3-trifluoromethylaniline exhibits steric hindrance, reducing activity .

Table 3: Activity of Quinazoline Derivatives with Substituted Anilines

- Mechanistic Insights : Fluorine’s electronegativity enhances hydrogen bonding and dipole interactions in drug-receptor binding, improving potency compared to bulkier groups (e.g., -CF₃) .

Table 4: Properties of Polyaniline and Derivatives

| Polymer | Thermal Stability (°C) | Conductivity (S/cm) | Solubility |

|---|---|---|---|

| Polyaniline (PANI) | 250–300 | 10⁰ | Low |

| Poly(this compound) | 300–350 | 10⁻² | High |

| PANI-3F Copolymer (50% F) | 280–320 | 10⁻¹ | Moderate |

- Thermal Stability : Fluorine’s strong C–F bonds increase decomposition temperatures in poly(this compound) compared to PANI .

- Conductivity Trade-off : Electron-withdrawing fluorine reduces electron delocalization, lowering conductivity. However, copolymers balance solubility and conductivity .

Analytical and Environmental Behavior

- Detection Sensitivity: this compound has a lower limit of detection (LOD: 0.02 mg/mL) than aniline (LOD: 0.05 mg/mL) in β-alanyl aminopeptidase assays due to enhanced GC-MS response .

- Photocatalytic Degradation : On TiO₂ surfaces, this compound adsorbs via amine and fluorine groups, with UV-induced C–F bond cleavage. This contrasts with chloro/bromoanilines, where C–X bonds are more resistant to cleavage .

Activité Biologique

3-Fluoroaniline, a fluorinated derivative of aniline, is an organic compound with the molecular formula C6H6FN. This compound has garnered attention in various fields of research due to its biological activity, particularly in the context of medicinal chemistry and toxicology. This article will explore the biological activity of this compound based on recent studies, highlighting its effects, mechanisms, and potential applications.

- Molecular Formula : C6H6FN

- Molecular Weight : 111.12 g/mol

- Boiling Point : 186-187 °C

- Melting Point : -2 °C

- Density : 1.156 g/cm³

- CAS Number : 372-19-0

Biological Activity Overview

This compound has been studied for its potential biological activities, particularly in relation to its derivatives. The following sections detail specific findings related to its antioxidant, anti-inflammatory, and antibacterial properties.

Antioxidant Activity

Research indicates that the introduction of the this compound moiety into flavonoids significantly decreases their antioxidant activity. For instance, in a study evaluating various aniline derivatives, it was found that while parent compounds exhibited substantial antioxidant effects, the incorporation of this compound reduced these effects markedly .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been assessed through various assays measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Results showed that certain derivatives retained significant anti-inflammatory properties despite the presence of the fluoro group. Notably, compounds like 8-(3-fluoroanilino) luteolin demonstrated comparable efficacy to luteolin itself in inhibiting IL-6 production .

Antibacterial Properties

The antibacterial activity of this compound derivatives has also been a focal point of research. Studies have demonstrated that these compounds can modulate bacterial resistance mechanisms. For example, certain derivatives were effective in inhibiting Staphylococcus aureus resistance to antibiotics by targeting ribosomal methyltransferases . The minimum inhibitory concentration (MIC) values for these derivatives were significantly lower compared to their parent compounds, indicating enhanced antibacterial efficacy.

Data Table: Biological Activity of this compound Derivatives

| Compound | MIC (μM) | IL-6 Inhibition (%) |

|---|---|---|

| Luteolin | 24.7 | 76.3 |

| 8-(4-fluoroanilino) luteolin | 7.6 | >15 |

| 8-(3-fluoroanilino) luteolin | 12.4 | >200 |

| Parent Compound | >200 | N/A |

Note: Data represents average values from multiple experiments with standard error.

Case Study 1: Antioxidant and Anti-inflammatory Effects

In a comparative study involving various flavonoid derivatives, it was observed that while parent compounds exhibited strong antioxidant and anti-inflammatory activities, the introduction of a this compound moiety significantly reduced these activities. This finding suggests that while fluorination can enhance certain biological properties, it may detrimentally affect others .

Case Study 2: Antibacterial Mechanisms

Another significant study evaluated the impact of this compound derivatives on antibiotic resistance in Staphylococcus aureus. The results indicated that these compounds could effectively inhibit the expression of resistance genes and enhance the susceptibility of bacterial strains to traditional antibiotics . This highlights the potential therapeutic applications of such derivatives in combating resistant bacterial infections.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-fluoroaniline critical for its behavior in gas-phase ion mobility studies?

- Methodological Answer : Proton affinity (867.3 kJ mol⁻¹), gas-phase basicity (ΔG = 835.5 kJ mol⁻¹), and ionization energy (8.33 eV) are critical for predicting ion-molecule interactions in HiKE-IMS. These properties influence clustering reactions with hydronium ions and mobility separation from isomers like 2- and 4-fluoroaniline. Experimental determination involves HiKE-IMS coupled with mass spectrometry (MS) under controlled electric fields (14–15 mbar pressure, 43–45°C) . Physical properties such as boiling point (186°C at 756 mmHg) and density (1.156 g/cm³) are essential for handling and solvent selection in synthetic workflows .

Q. How can researchers synthesize molybdenum complexes incorporating this compound ligands?

- Methodological Answer : React [MoTp*(O)Cl₂] with this compound in toluene under reflux, using triethylamine as a base. The reaction yields geometric isomers (cis/trans) of oxo-bridged complexes, which can be isolated via crystallization from CH₂Cl₂/hexane. Characterization by X-ray diffraction confirms ligand coordination and steric effects of the fluorine substituent .

Q. What analytical methods are recommended for detecting this compound as a volatile biomarker in bacterial detection assays?

- Methodological Answer : Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is optimal. Calibration curves (0.25–20 µg/mL, R² > 0.99) and limits of detection (LOD = 0.02 mg/mL; LOQ = 0.06 mg/mL) are established using β-alanyl aminopeptidase substrates. Method validation requires fiber-specific recalibration due to SPME adsorption variability .

Advanced Research Questions

Q. How do electric field parameters in HiKE-IMS affect the resolution of this compound isomers, and what optimization strategies are required?

- Methodological Answer : Resolution peaks (R > 1.5) for this compound isomers depend on reduced electric field strength (EDR/N). Maximum separation occurs at 60–70 Td due to differential ion heating effects. Optimization involves adjusting drift region length (15.7–30.65 cm) and temperature (25–45°C) to balance signal-to-noise ratios and mobility shifts. Discrepancies in mobility values between studies (e.g., Karpas et al. vs. HiKE-IMS) arise from temperature differences (250°C vs. 43–45°C) .

Q. What methodological considerations are essential when reconciling discrepancies in ion mobility values between high-temperature and ambient-temperature IMS systems?

- Methodological Answer : Use field-heating corrections and standardized reduced field (E/N) values to align mobility data. For this compound, mobilities converge at EDR/N > 30 Td despite temperature differences. Validation requires cross-referencing with MS to confirm ion speciation (e.g., protonated vs. molecular ion peaks) .

Q. How does regioselective functionalization (e.g., C–H borylation) of this compound impact synthetic outcomes in organometallic catalysis?

- Methodological Answer : Ir-catalyzed ortho-C–H borylation of this compound produces a 1:1 mixture of 2- and 6-borylated isomers due to fluorine’s electron-withdrawing effects. Competing diborylation (2,6-diborylated product) is minimized using B₂pin₂ as a diboron partner. Reaction monitoring via GC-MS ensures selectivity, with yields >90% under optimized conditions (40°C, CuCl₂ catalyst) .

Q. What statistical approaches validate the detection limits of this compound in sputum samples when using SPME fiber variability?

- Methodological Answer : Perform fiber-specific calibration (e.g., y = 18694x + 308.5 for Fiber 1) and calculate LOD/LOQ using 3σ/10σ criteria. For this compound in cystic fibrosis sputum, inter-fiber variability requires ANOVA analysis to confirm consistency (p < 0.05). Results are validated against MALDI-TOF-MS bacterial identification, achieving 95% sensitivity at 8 h incubation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.